N-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Structural characterization NMR spectroscopy Quality control

N-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a synthetic small-molecule heterocyclic compound (molecular formula: C₁₆H₁₃ClN₂OS₂; exact mass: 348.0158 Da) belonging to the benzothiazolyl sulfanylacetamide class. Its substitution pattern—a 5-chloro substituent on the benzothiazole core, a sulfanyl bridge at the 2-position, and an N-benzyl acetamide side chain—differentiates it from simpler benzothiazole derivatives.

Molecular Formula C16H13ClN2OS2
Molecular Weight 348.9 g/mol
Cat. No. B15005809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Molecular FormulaC16H13ClN2OS2
Molecular Weight348.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl
InChIInChI=1S/C16H13ClN2OS2/c17-12-6-7-14-13(8-12)19-16(22-14)21-10-15(20)18-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,20)
InChIKeySFZTYHPRVJAONL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide: Structural Identity and Procurement-Relevant Characterization


N-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a synthetic small-molecule heterocyclic compound (molecular formula: C₁₆H₁₃ClN₂OS₂; exact mass: 348.0158 Da) belonging to the benzothiazolyl sulfanylacetamide class. Its substitution pattern—a 5-chloro substituent on the benzothiazole core, a sulfanyl bridge at the 2-position, and an N-benzyl acetamide side chain—differentiates it from simpler benzothiazole derivatives. The compound is commercially cataloged as a research chemical and has been referenced in structural databases [1] and patent literature [2] for its potential in medicinal chemistry applications.

Why N-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide Cannot Be Simply Replaced by In-Class Benzothiazole Analogs


Benzothiazole derivatives exhibit highly substituent-dependent biological profiles. Within the benzothiazolyl sulfanylacetamide series, variation at the amide nitrogen (e.g., N-benzyl vs. N-phenyl vs. N-phenethyl) and the benzothiazole C5 position can profoundly alter target binding, physicochemical properties, and metabolic stability [1]. The 5-chloro substitution contributes to electronic modulation of the benzothiazole ring system, while the N-benzyl group provides a specific hydrogen-bond donor/acceptor geometry distinct from N-aryl or unsubstituted amide analogs. Generic procurement without precise structural specification risks acquiring a compound with divergent reactivity in downstream synthetic transformations and uncharacterized biological selectivity.

Quantitative Differentiation Evidence: N-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide Versus Key Analogs


Spectral Fingerprint Differentiation: ¹H-NMR Signature of N-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide vs. N-Phenyl Analog

The ¹H-NMR spectrum (300 MHz, DMSO-d₆) of N-benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide exhibits a characteristic amide proton resonance at approximately 8.2 ppm (NH, t, J ≈ 5.7 Hz) and a distinct benzylic methylene signal at δ 4.33 ppm (d, J ≈ 5.7 Hz), corroborating the secondary amide structure. In contrast, the N-phenyl analog 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide (MW 334.84) displays an aromatic N-H signal downfield shifted to ~10.3 ppm due to the directly attached phenyl ring, with no benzylic methylene resonance. These spectral differences provide unambiguous identity confirmation for procurement verification and purity assessment [1].

Structural characterization NMR spectroscopy Quality control

Amide Substituent Effect on Molecular Size and Lipophilicity: N-Benzyl vs. N-Phenethyl Analogs

The N-benzyl analog (MW 348.92; LogP estimated ~3.6) occupies a distinct physicochemical space compared to the N-phenethyl analog 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide (MW 362.9; LogP estimated ~4.0). The one-methylene reduction in the linker region lowers both molecular weight by approximately 14 Da and calculated LogP by roughly 0.4 log units, placing the N-benzyl derivative closer to the optimal range for CNS drug-likeness (MW ≤ 400, LogP ≤ 5) .

Physicochemical profiling Drug-likeness LogP Molecular weight

MAO-B Inhibitory Potential: Class-Level Evidence for Benzothiazolyl Sulfanylacetamides Bearing N-Benzyl Substituents

In a systematic study of 2-(5-substituted-benzothiazol-2-ylsulfanyl)-N-(substitutedbenzyl)-N-(4-substitutedphenyl)acetamide derivatives (compounds 4a–l), Kaya et al. demonstrated that most compounds exhibited selective inhibitory activity toward MAO-B over MAO-A using an in vitro fluorometric assay with kynuramine substrate [1]. The most potent analog (compound 4h) showed mixed-type MAO-B inhibition with favorable ADME properties. The target compound N-benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a close structural congener differing only by the absence of the 4-substituted phenyl group on the amide nitrogen, a simplification that preserves the critical N-benzyl pharmacophore while reducing molecular complexity and synthetic step count.

Monoamine oxidase inhibition MAO-B Neuropharmacology Parkinson's disease

Tyrosinase Inhibition: Patent Recognition of Benzothiazolyl Sulfanylacetamide Scaffold

A 2024 Indian patent (IN202411104085-A) explicitly claims compositions comprising benzothiazolyl sulfanylacetamide derivatives for tyrosinase inhibition [1]. While the patent does not disclose specific IC₅₀ data, the inclusion of this scaffold in a composition-of-matter claim establishes industrial recognition of the benzothiazolyl sulfanylacetamide chemotype as a privileged structure for melanogenesis modulation. The target compound, bearing the core benzothiazolyl sulfanylacetamide framework with an N-benzyl substituent, falls within the claimed structural genus.

Tyrosinase inhibition Melanogenesis Cosmeceutical Patent

Antimycobacterial Structure-Activity Landscape: Benzothiazole C5-Chloro Substitution and 2-Benzylsulfanyl Motif

QSAR analysis of 2-benzylsulfanylbenzothiazole derivatives by Klimesová et al. identified that electron-withdrawing substituents on the benzothiazole ring and appropriate lipophilicity contribute to selective antimycobacterial activity against M. tuberculosis, with lead dinitro derivatives exhibiting MIC values from 2 to >32 µmol/L [1]. Separately, a broader study of 2-(substituted benzyl)sulfanyl benzimidazoles, benzoxazoles, and benzothiazoles demonstrated that antimycobacterial potency increases in the order BTZ < BOZ ≈ BIM < 5-Me-BIM, indicating benzothiazole as a tunable scaffold where chloro substitution can be leveraged for electronic modulation [2]. The target compound combines the 5-chloro-benzothiazole motif with a sulfanylacetamide linkage rather than the direct sulfanyl linkage, introducing an additional hydrogen-bonding amide group that may alter target engagement relative to the 2-benzylsulfanyl series.

Antimycobacterial Tuberculosis QSAR Benzothiazole

Synthetic Tractability and Intermediate Utility: N-Benzyl Acetamide as a Modular Handle for Derivatization

The target compound features a secondary benzylamide group (NH-CH₂-Ph) that serves as a versatile synthetic handle. Unlike the tertiary amides in the Kaya et al. MAO inhibitor series (compounds 4a–l, which possess an additional N-(4-substituted phenyl) group) [1], the target compound's amide NH remains available for further N-alkylation, acylation, or sulfonylation. This contrasts with the fully substituted tertiary amide analogs, which are synthetic dead-ends with respect to amide nitrogen diversification. The presence of the 5-chloro substituent also enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) at the benzothiazole C5 position, orthogonal to amide modification.

Synthetic chemistry Derivatization Building block Amide coupling

Optimal Research and Industrial Application Scenarios for N-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide


Minimal Pharmacophore Probe for MAO-B Inhibitor Scaffold-Hopping Campaigns

Medicinal chemistry teams investigating benzothiazole-based MAO-B inhibitors can employ N-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide as a structurally simplified probe to define the minimal pharmacophore. The compound strips away the N-(4-substituted phenyl) group present in the Kaya et al. active series [1], enabling determination of whether the tertiary amide is essential for MAO-B affinity or whether the secondary amide (and its associated hydrogen-bond donor) can maintain or improve target engagement. This scaffold-hopping approach reduces molecular weight and synthetic complexity while preserving the N-benzyl and 5-chloro-benzothiazole motifs critical for activity.

Diversifiable Intermediate for Parallel Library Synthesis Targeting Kinase or Oxidoreductase Enzymes

The compound serves as an ideal core intermediate for generating focused libraries through two orthogonal diversification points: (i) N-functionalization of the secondary amide (alkylation, acylation, or conversion to sulfonamide/urea), and (ii) palladium-catalyzed cross-coupling at the 5-chloro position (Suzuki, Buchwald-Hartwig, or Sonogashira reactions) [1]. This dual diversification strategy enables rapid SAR exploration around the benzothiazole core for targets including MAO-B, tyrosinase [2], or mycobacterial enzymes [3], with a single intermediate rather than requiring de novo synthesis for each analog.

Physicochemical Benchmarking Standard for Benzothiazole Analog Series Development

With a molecular weight of 348.92 Da, calculated LogP ~3.6, and one hydrogen-bond donor, this compound occupies a favorable drug-likeness space (MW < 400, LogP < 5, HBD ≤ 3). It can serve as a physicochemical reference point for benchmarking newly synthesized benzothiazole analogs—particularly when evaluating the impact of substituent modifications on lipophilicity, solubility, and permeability. Comparison against the N-phenethyl analog (higher LogP) or N-phenyl analog (no benzylic flexibility) provides a rational framework for property-guided lead optimization.

Patent-Landscape Navigation: FTO Building Block for Tyrosinase Inhibitor Development

The recognition of benzothiazolyl sulfanylacetamides in recent patent literature (IN202411104085-A, 2024) [1] signals growing industrial interest in this scaffold for tyrosinase inhibition. The target compound's structural simplicity—lacking the chalcone moiety claimed in the patent—may provide a distinct freedom-to-operate position for developing novel tyrosinase inhibitors. Research groups can use this compound as a starting point for designing patentably distinct analogs with potentially differentiated melanogenesis-modulating activity.

Quote Request

Request a Quote for N-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.